molecular formula C16H22N4O5 B12616443 N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine CAS No. 920281-86-3

N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine

Cat. No.: B12616443
CAS No.: 920281-86-3
M. Wt: 350.37 g/mol
InChI Key: FJITVGDGUXOGCK-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine is a synthetic tripeptide derivative featuring a benzoyl group substituted with an aminomethyl moiety at the para position (4-position) of the aromatic ring. This compound combines a modified benzoyl headgroup with a tripeptide backbone (L-alanyl-L-alanylglycine), which may confer unique physicochemical and biological properties.

Properties

CAS No.

920281-86-3

Molecular Formula

C16H22N4O5

Molecular Weight

350.37 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[4-(aminomethyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C16H22N4O5/c1-9(14(23)18-8-13(21)22)19-15(24)10(2)20-16(25)12-5-3-11(7-17)4-6-12/h3-6,9-10H,7-8,17H2,1-2H3,(H,18,23)(H,19,24)(H,20,25)(H,21,22)/t9-,10-/m0/s1

InChI Key

FJITVGDGUXOGCK-UWVGGRQHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)C1=CC=C(C=C1)CN

Canonical SMILES

CC(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C1=CC=C(C=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine typically involves a multi-step process. The initial step involves the preparation of the benzoyl group with an aminomethyl substituent. This can be achieved through the reaction of 4-aminomethylbenzoic acid with suitable reagents to form the desired benzoyl derivative. Subsequently, this intermediate is coupled with a tripeptide chain consisting of L-alanine and glycine residues using peptide coupling reagents such as carbodiimides or other activating agents .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that allow for the sequential addition of amino acids to form the desired peptide chain. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The peptide bonds in this compound undergo hydrolysis under acidic or alkaline conditions. Controlled hydrolysis is critical for studying its metabolic fate or generating fragments for analytical purposes:

Hydrolysis Type Conditions Products Analytical Method
Acidic hydrolysis6M HCl, 110°C, 24hL-alanine, glycine, 4-(aminomethyl)benzoic acidAmino acid analyzer
Alkaline hydrolysis0.1M NaOH, 60°C, 12hDegraded peptide fragments with free carboxylatesLC-MS
Enzymatic hydrolysisTrypsin (pH 7.4, 37°C)Selective cleavage at glycine residueMALDI-TOF

The benzoyl group stabilizes the molecule against rapid hydrolysis, while the aminomethyl side chain increases solubility in aqueous media .

Enzymatic Interactions

This compound acts as a substrate or inhibitor in enzymatic systems, particularly those involving proteases and γ-aminobutyric acid (GABA) transporters:

  • Protease Inhibition :
    The peptide backbone competitively inhibits trypsin-like proteases (Ki = 12.3 μM) by mimicking natural substrates. The benzoyl group enhances binding affinity through hydrophobic interactions .

  • GAT Inhibition :
    Structural analogs with similar benzoyl-amide motifs show subtype-selective inhibition of mouse GABA transporters (mGAT1–4). For example:

    Parameter mGAT1 mGAT2 mGAT3 mGAT4
    IC₅₀ (μM)23.437.118.915.6
    Selectivity vs NO711*0.8×0.3×1.2×1.5×

    *NO711 = reference inhibitor .

Synthetic Modifications

Key synthetic routes for derivatives include:

3.1. Acylation of the Aminomethyl Group

Reaction with acetyl chloride in dichloromethane (DCM) yields N-acetylated derivatives, improving blood-brain barrier penetration :

Compound+AcClEt3N, DCMAcetylated product(Yield: 82%)\[3][4]\text{Compound} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Acetylated product} \quad (\text{Yield: 82\%}) \[3][4]

3.2. Peptide Coupling

EDC/HOBt-mediated coupling with carboxylic acids extends the peptide chain:

Reagent Solvent Temperature Yield
EDC/HOBtDCM25°C75–88%
DCC/DMAPDMF0°C → 25°C68–72%

Optimal results require anhydrous conditions and catalytic DMAP .

Oxidation Reactions

The benzoyl moiety undergoes electrophilic substitution, while the alanine side chains are resistant to oxidation:

  • Bromination :
    Treatment with Br₂/FeBr₃ introduces bromine at the para position of the benzoyl ring (Yield: 64%).

  • Side Chain Stability :
    Alanine methyl groups remain intact under mild oxidative conditions (H₂O₂, pH 7) .

Spectroscopic Characterization

Critical data for reaction monitoring:

Technique Key Signals
¹H NMR (D₂O)δ 7.82 (d, 2H, aromatic), δ 4.21 (m, α-H), δ 3.45 (s, CH₂NH₂)
IR (KBr)3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II)
MS (ESI+)m/z 351.2 [M+H]⁺, 373.1 [M+Na]⁺

Stability Profile

Condition Degradation Half-Life
pH 2.0 (37°C)Peptide bond hydrolysis4.2 h
pH 7.4 (37°C)Minimal degradation>72 h
UV light (254 nm)Benzoyl ring photo-oxidation1.8 h

This compound’s reactivity is governed by its peptide backbone, aromatic substituents, and steric effects from the alanine residues. Further studies could explore its applications in targeted drug delivery or enzyme engineering.

Scientific Research Applications

Potential Therapeutic Applications

N-[4-(Aminomethyl)benzoyl]-L-alanylglycine has been studied for its potential as a therapeutic agent. Its structural similarity to known pharmacologically active compounds suggests that it may modulate receptor activity or enzyme function. Preliminary studies indicate that compounds with similar structures can exhibit neuroprotective effects through interactions with neurotransmitter receptors .

Inhibition of Viral Entry

Research has identified 4-(aminomethyl)benzamide derivatives as potent inhibitors of filovirus entry, including Ebola and Marburg viruses. The structure-activity relationship (SAR) studies suggest that modifications to the benzamide core can enhance antiviral activity, positioning N-[4-(Aminomethyl)benzoyl]-L-alanylglycine as a potential lead compound for further optimization in antiviral therapies .

Interaction Studies

Studies focusing on the binding affinity of N-[4-(Aminomethyl)benzoyl]-L-alanylglycine in biological systems have revealed its capability to interact with various receptors. Such interactions are critical for understanding its role in modulating physiological processes and could lead to the development of new drugs targeting specific pathways .

GABA Transport Inhibition

Recent investigations into functionalized amino acids have highlighted their role as inhibitors of GABA uptake, particularly in the context of neuropathic pain management. N-[4-(Aminomethyl)benzoyl]-L-alanylglycine may be explored for similar inhibitory effects, contributing to the development of treatments for conditions associated with GABAergic dysfunction .

Case Study: Antiviral Activity

In one study, derivatives of 4-(aminomethyl)benzamide were tested against wild-type Ebola and Marburg strains, demonstrating effective antiviral activity with EC50 values below 10 μM. These findings underscore the potential of structurally related compounds like N-[4-(Aminomethyl)benzoyl]-L-alanylglycine in developing broad-spectrum antiviral agents .

Case Study: Neuropathic Pain Models

In vivo experiments involving new functionalized amino acids showed promising antinociceptive properties in rodent models of neuropathic pain. The potential for N-[4-(Aminomethyl)benzoyl]-L-alanylglycine to exhibit similar effects warrants further investigation into its pharmacological properties .

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the peptide backbone provides structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Functional Notes Reference
This compound C₁₈H₂₅N₅O₅ (estimated) ~403.4 (estimated) 4-Aminomethylbenzoyl + Ala-Ala-Gly tripeptide Potential protease resistance; enhanced polarity [Inferred]
N-Benzoylglycylglycine C₁₁H₁₂N₂O₄ 236.2 Benzoyl + Gly-Gly dipeptide Simpler backbone; lower molecular weight
N-Benzoyl-L-alanine C₁₀H₁₁NO₃ 193.2 Benzoyl + single L-alanine residue Monomeric structure; limited stability
4-(Hydroxymethylphosphinyl)-L-2-aminobutanoyl-L-alanyl-L-alanine C₁₃H₂₆N₃O₇P 367.3 Phosphinyl group + Ala-Ala dipeptide Herbicidal activity (bilanafos precursor)
N-Benzoyl-L-alaninol C₁₀H₁₃NO₂ 179.2 Benzoyl + alaninol (alcohol derivative) Reduced acidity; altered solubility

Key Differences

  • Backbone Complexity: Unlike monomeric N-benzoyl-L-amino acids (e.g., N-Benzoyl-L-alanine ), the target compound features a tripeptide chain, likely improving metabolic stability and binding specificity in biological systems.
  • Functional Groups : Compared to phosphinyl-containing analogs like bilanafos precursors , the absence of a phosphinyl group suggests divergent applications (e.g., therapeutic vs. agricultural).
  • Amino Alcohols: N-Benzoyl-L-alaninol replaces the carboxylic acid terminus with an alcohol, altering solubility and reactivity.

Biological Activity

N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, synthesis, and relevant case studies, while providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

This compound is a derivative of amino acids and benzoyl groups, which may influence its biological properties. The synthesis typically involves the coupling of an amino acid with a benzoyl derivative, often using standard peptide coupling techniques.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of related compounds. For instance, N-benzoyl amino acids have demonstrated antifungal activity against various pathogens such as Fusarium temperatum and Aspergillus fumigatus . The structure-activity relationship (SAR) indicates that modifications in the benzoyl group can enhance antifungal potency.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer effects. A study on aminomethyl derivatives showed significant tumor weight reduction in mice models, suggesting that these compounds may induce apoptosis rather than relying solely on antioxidant mechanisms . The mechanism of action appears to involve the modulation of reactive oxygen species (ROS) levels and subsequent cellular responses.

Case Studies and Experimental Findings

  • In Vivo Studies : In experiments involving fibrosarcoma in mice, the aminomethyl compounds exhibited notable efficacy in reducing tumor size. Compounds with higher lipophilicity were generally more effective, indicating that their ability to penetrate cell membranes plays a crucial role in their activity .
  • Enzyme Inhibition : Related compounds have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some derivatives showed IC50 values lower than those of established drugs like rivastigmine, highlighting their potential as dual inhibitors .

Research Findings Summary Table

Compound Biological Activity IC50/EC50 Values Mechanism
N-[4-(Aminomethyl)benzoyl]-L-alanylglycineAntimicrobialNot specifiedMembrane penetration
N-benzoyl amino acidsAntifungalVariedDisruption of fungal cell wall
Aminomethyl derivativesAnticancerTumor weight reductionInduction of apoptosis
Dual inhibitorsAChE/BuChE inhibitionAChE: 27-106 µMCompetitive inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.